molecular formula C19H20N2 B15064227 4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)- CAS No. 61563-49-3

4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)-

Cat. No.: B15064227
CAS No.: 61563-49-3
M. Wt: 276.4 g/mol
InChI Key: QEKWWSPSZSPNTA-UHFFFAOYSA-N
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Description

4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)- is a chemical compound with the molecular formula C18H20N2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core substituted with three methyl groups at positions 3, 5, and 7, and an N-(phenylmethyl) group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    N-(Phenylmethyl) Substitution: The final step involves the substitution of the amino group with a phenylmethyl group. This can be done through a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: N-substituted quinoline derivatives.

Scientific Research Applications

4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)- has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents due to its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-Quinolinamine, 3,5,7-trimethyl-N-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.

    4-Quinolinamine, 3,5,7-trimethyl-N-(ethyl)-: Similar structure but with an ethyl group instead of a phenylmethyl group.

    4-Quinolinamine, 3,5,7-trimethyl-N-(propyl)-: Similar structure but with a propyl group instead of a phenylmethyl group.

Uniqueness

4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can enhance its biological activity and specificity compared to other similar compounds. This structural feature may contribute to its higher affinity for certain biological targets, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

61563-49-3

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

N-benzyl-3,5,7-trimethylquinolin-4-amine

InChI

InChI=1S/C19H20N2/c1-13-9-14(2)18-17(10-13)20-11-15(3)19(18)21-12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,20,21)

InChI Key

QEKWWSPSZSPNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=CC(=C2NCC3=CC=CC=C3)C)C

Origin of Product

United States

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